molecular formula C22H23N3O3 B2393941 2-[3-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide CAS No. 941930-64-9

2-[3-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide

Cat. No.: B2393941
CAS No.: 941930-64-9
M. Wt: 377.444
InChI Key: SAYLJWMOZLJCBD-UHFFFAOYSA-N
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Description

2-[3-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazinone core, which is known for its diverse biological activities. The presence of dimethylphenyl and methoxyphenyl groups further enhances its chemical properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide typically involves multiple steps, starting with the preparation of the pyridazinone core. One common method involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyridazinone core can be reduced to form dihydropyridazinones.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Palladium catalysts are commonly used in cross-coupling reactions, while halogenation can be achieved using reagents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the pyridazinone core can produce dihydropyridazinone derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The pyridazinone core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide
  • 2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide

Uniqueness

Compared to similar compounds, 2-[3-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both dimethylphenyl and methoxyphenyl groups provides a unique combination of electronic and steric effects, potentially leading to distinct interactions with molecular targets.

Properties

IUPAC Name

2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-15-7-8-19(16(2)11-15)20-9-10-22(27)25(24-20)14-21(26)23-13-17-5-4-6-18(12-17)28-3/h4-12H,13-14H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYLJWMOZLJCBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC(=CC=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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